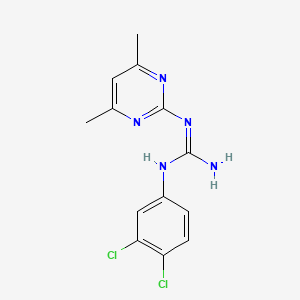![molecular formula C25H23ClN2O3 B11621885 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-chlorophényl)-3-{2-[2-(4-méthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one est un composé organique complexe appartenant à la famille des quinazolinones. Ce composé se caractérise par sa structure unique, qui comprend un noyau de quinazolinone substitué par des groupes chlorophényle et méthylphénoxyéthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(4-chlorophényl)-3-{2-[2-(4-méthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one implique généralement plusieurs étapes, commençant par la préparation du noyau de quinazolinone. Une méthode courante implique la cyclisation de dérivés d'acide anthranilique avec des aldéhydes ou des cétones appropriés en conditions acides ou basiques. Les groupes chlorophényle et méthylphénoxyéthoxy sont ensuite introduits par des réactions de substitution nucléophile utilisant des réactifs et des catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives. Le choix des solvants, de la température et des conditions de pression sont des facteurs essentiels pour atteindre une production efficace à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(4-chlorophényl)-3-{2-[2-(4-méthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou réduire les doubles liaisons dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont employés dans diverses conditions, y compris des environnements acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinazolinone avec des groupes supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications De Recherche Scientifique
La 2-(4-chlorophényl)-3-{2-[2-(4-méthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies où les dérivés de quinazolinone ont montré une efficacité.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux, notamment des polymères et des revêtements, en raison de sa stabilité chimique et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de la 2-(4-chlorophényl)-3-{2-[2-(4-méthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-chlorophényl)quinazolin-4(3H)-one : Un analogue plus simple avec une structure de base similaire mais sans le groupe méthylphénoxyéthoxy.
3-(2-[2-(4-méthylphénoxy)éthoxy]éthyl)quinazolin-4(3H)-one : Un autre analogue avec un schéma de substitution différent sur le noyau de quinazolinone.
Unicité
La 2-(4-chlorophényl)-3-{2-[2-(4-méthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one est unique en raison de sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C25H23ClN2O3 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O3/c1-18-6-12-21(13-7-18)31-17-16-30-15-14-28-24(19-8-10-20(26)11-9-19)27-23-5-3-2-4-22(23)25(28)29/h2-13H,14-17H2,1H3 |
Clé InChI |
PYKKINWQNKDMGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11621806.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)
![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)
![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)

![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)
